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1-Methylcyclohexane-1,4-diamine is an organic compound with the molecular formula and a molecular weight of 128.22 g/mol. It is characterized by the presence of two amine groups located at the 1 and 4 positions of the cyclohexane ring, along with a methyl group attached to the nitrogen at the first position. This unique structure contributes to its chemical properties and potential applications in various fields, including materials science and pharmaceuticals .
Several methods exist for synthesizing 1-Methylcyclohexane-1,4-diamine:
1-Methylcyclohexane-1,4-diamine has various applications:
Interaction studies involving 1-Methylcyclohexane-1,4-diamine focus on its role as a ligand in biological systems. Research indicates that similar compounds can modulate enzyme activity by binding to active sites or altering conformational states. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 1-Methylcyclohexane-1,4-diamine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclohexane-1,4-diamine | Lacks the methyl group | Less sterically hindered; different reactivity |
| 4-Methylcyclohexane-1,2-diamine | Amino groups at different positions | Affects reactivity due to positional differences |
| 4-Methylcyclohexane-1,3-diamine | Similar structure but different amine placement | Unique reactivity due to specific methyl and amino group positioning |
The uniqueness of 1-Methylcyclohexane-1,4-diamine lies in its specific arrangement of functional groups, which grants it distinct chemical reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring precise modifications and stable linkages in polymer chemistry and pharmaceuticals .
The synthesis of 1-methylcyclohexane-1,4-diamine through transition metal-catalyzed hydrogenation represents a fundamental approach in modern organic synthesis [1]. Rhodium-based catalysts have demonstrated exceptional performance in the hydrogenation of aromatic precursors to cyclohexane derivatives, with specific applications to diamine synthesis showing remarkable selectivity and activity [2] [3]. The mechanism involves the coordination of substrate molecules to the metal center, followed by sequential hydrogen addition events that preserve stereochemical integrity while achieving complete ring saturation [4].
Palladium catalysts offer distinct advantages in selective hydrogenation processes, particularly for substrates containing multiple functional groups [5]. The modular synthesis approach utilizing palladium-catalyzed aerobic oxidative cyclization has been successfully applied to 1,2-diamine derivatives, demonstrating the versatility of palladium systems in complex molecule construction [5]. These catalytic systems operate under mild conditions and exhibit excellent functional group tolerance, making them suitable for the synthesis of methylated cyclohexane diamines [6].
Ruthenium catalysts have shown particular promise in the partial hydrogenation of benzene rings to cyclohexane structures [7] [8]. The catalytic activity of ruthenium systems in aqueous media has been extensively studied, with reaction temperatures typically ranging from 125 to 175 degrees Celsius and hydrogen pressures between 2.34 and 5.10 megapascals [7]. The high catalytic activity of ruthenium-based systems, with turnover frequencies exceeding 7,600 per hour, makes them attractive for industrial applications [8].
| Catalyst System | Operating Temperature (°C) | Pressure (MPa) | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|---|---|
| Rhodium-Diamine | 120-150 | 3-8 | 2,800-3,500 | 95-98 |
| Palladium-Phosphine | 80-120 | 1-5 | 1,200-2,100 | 88-93 |
| Ruthenium-Carbon | 125-175 | 2.3-5.1 | 7,600-8,200 | 92-96 |
Reductive amination represents a versatile synthetic approach for the preparation of substituted amines, including cyclohexane diamines [9] [10]. The process involves the formation of an imine intermediate from the corresponding carbonyl compound and amine, followed by selective reduction to yield the target diamine [9]. Sodium triacetoxyborohydride has emerged as a preferred reducing agent due to its selectivity for imines over aldehydes and ketones, which is particularly important in direct reductive amination where multiple carbonyl species may be present concurrently [10].
The mechanism of acid-catalyzed direct reductive amination proceeds through initial dehydration between a carbonyl compound and methylamine to form an imine, which is subsequently reduced to the alkylated amine product [10]. Density functional theory studies have revealed that the transition states for imine formation and subsequent reduction exhibit lower energies compared to direct carbonyl reduction, explaining the observed selectivity [10]. The reaction pathways demonstrate that Z-methylethylideneimine formation is kinetically favored over the E-isomer by approximately 0.4 kilocalories per mole [10].
Manganese-catalyzed dehydrogenative coupling reactions have been developed for the reversible interconversion between methanol-diamine and diamide systems [11]. These non-precious metal catalytic systems offer sustainable alternatives to traditional platinum group metal catalysts, with theoretical hydrogen capacities reaching 5.3 weight percent [11]. The maximum selectivity for dehydrogenative amide formation has been achieved at 97 percent under optimized conditions [11].
The development of stereoselective synthesis protocols for 1-methylcyclohexane-1,4-diamine requires careful consideration of catalyst design parameters that influence diastereomeric outcomes [12] [13]. Iridium-catalyzed methodologies have demonstrated exceptional capability in controlling the stereochemistry of cyclohexane formation through hydrogen borrowing catalysis [12]. The reaction operates through two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with high levels of stereocontrol [12].
Diastereodivergent catalysis approaches enable the selective formation of different stereoisomers through catalyst-controlled mechanisms [13]. The strategy involves the use of dual catalytic systems where each catalyst independently controls the configuration of one stereogenic unit, allowing access to diastereomeric products through different catalyst combinations [13]. Sequential, relay, and synergistic catalysis modes have emerged as particularly efficient strategies for achieving diastereomeric control [13].
The factors responsible for stereocontrol in cyclohexane synthesis have been systematically investigated [12]. The stereochemistry at the carbon-1 position is established under thermodynamic control through base-mediated epimerization, while the stereochemistry at carbon-2 is determined by the facial selectivity of iridium hydride attack on cyclic enone intermediates [12]. The stereochemistry at carbon-4 is translated from the starting diol material with complete fidelity, demonstrating the importance of substrate control in stereoselective synthesis [12].
Solvent selection plays a critical role in determining the stereochemical outcome of cyclohexane diamine synthesis [14] [15]. The use of water as a solvent in the preparation of trans-1,2-diaminocyclohexane has been shown to significantly influence the diastereomeric ratio of products [14]. Protic solvents facilitate the crystallization-based separation of trans-isomers from cis-trans mixtures, enabling the isolation of stereochemically pure materials [14].
The thermodynamic properties of cyclohexanediamine isomers vary significantly with solvent environment [15]. Vaporization enthalpy measurements for different cyclohexanediamine isomers demonstrate that the position of substituents affects intermolecular interactions more significantly than stereochemical configuration [15]. The vaporization enthalpy of trans-1,4-cyclohexanediamine differs from cis-1,2-cyclohexanediamine by approximately 24 kilojoules per mole, reflecting differences in hydrogen bonding capabilities [15].
Fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol have demonstrated unique capabilities in controlling both reactivity and selectivity in asymmetric hydrogenation reactions [3]. These specialized solvents assist in synergistic activation of both hydrogen molecules and substrate molecules, leading to enhanced stereochemical control [3]. The solvent environment influences the stability and reactivity of intermediate species, directly impacting the final stereochemical outcome [3].
Continuous flow reactor technology offers significant advantages for the large-scale production of 1-methylcyclohexane-1,4-diamine [16] [17]. The implementation of continuous flow processes enables precise control over reaction parameters, including temperature, pressure, and residence time, leading to improved product quality and yield [16]. Continuous flow methodologies have demonstrated productivity increases of up to 20-fold compared to traditional batch processes [16].
The optimization of continuous flow conditions requires careful consideration of flow rates, reactor volume, and catalyst loading [16]. Experimental studies have shown that residence times between 10 and 11 minutes at flow rates of 200 microliters per minute provide optimal conversion rates approaching 99 percent [16]. The use of packed bed reactors with supported catalysts enables efficient heat and mass transfer while maintaining catalyst stability over extended operating periods [17].
Process intensification strategies in continuous flow reactors include the implementation of structured catalyst supports and advanced mixing elements [18] [19]. Monolithic packings with high surface areas exceeding 1000 square meters per cubic meter and porosities above 80 percent provide enhanced mass transfer characteristics [19]. The integration of static mixers and structured packings further improves reaction efficiency through enhanced contact between reactants and catalysts [19].
| Reactor Configuration | Flow Rate (μL/min) | Residence Time (min) | Conversion (%) | Productivity (mmol/h) |
|---|---|---|---|---|
| Single Packed Bed | 200 | 10.7 | 99 | 2.3 |
| Parallel Quad System | 800 | 10.7 | 99 | 9.2 |
| Structured Monolith | 400 | 8.5 | 97 | 5.8 |
The purification and isolation of 1-methylcyclohexane-1,4-diamine requires specialized techniques to achieve the high purity levels demanded for industrial applications [20] [21]. Fractional crystallization methods have been developed for the separation of cyclohexanediamine isomers, utilizing differences in solubility and crystal packing arrangements [20]. The use of chiral resolving agents such as xylaric acid derivatives enables the separation of enantiomeric forms with high optical purity [20].
Fractional fusion techniques offer an alternative approach for the purification of cyclohexane derivatives [21]. This method involves controlled partial melting of solid mixtures under adiabatic conditions, allowing for the separation of components based on differences in melting behavior [21]. The process operates through a series of consecutive fractional fusion steps, with each step involving the melting of 10 to 20 percent of the solid phase followed by equilibration and separation [21].
Membrane separation technologies have shown promise for the selective separation of cyclohexane derivatives [22] [23]. Pervaporation membranes demonstrate selectivity based on molecular size and chemical affinity differences between isomers [22]. The separation mechanism is primarily governed by sorption selectivity rather than diffusivity selectivity, making membrane material selection critical for achieving high separation factors [22]. Advanced coordination polymer materials have achieved record-high selectivity ratios for cyclic hydrocarbon separations, with potential applications in diamine purification [23].
The phase transition characteristics of 1-Methylcyclohexane-1,4-diamine are characterized by distinct melting and boiling behaviors that reflect the compound's molecular structure and intermolecular interactions. The compound exhibits a melting point range of 330-332°C under standard atmospheric conditions [1] [2]. This relatively high melting point is indicative of strong intermolecular hydrogen bonding between the amino groups of adjacent molecules, which creates a stable crystalline lattice structure.
The boiling point occurs at 85°C under reduced pressure conditions of 8 mmHg [1] [2] [3]. When extrapolated to standard atmospheric pressure (760 mmHg) using the Clausius-Clapeyron equation, the normal boiling point would be significantly higher, estimated to exceed 200°C based on vapor pressure relationships for similar diamine compounds [4]. This elevated boiling point compared to simple cyclohexane derivatives (which typically boil around 80-100°C at 1 atm) demonstrates the significant impact of the diamine functional groups on thermal stability.
The large temperature difference between melting and boiling points (approximately 245°C under reduced pressure conditions) indicates extensive hydrogen bonding networks in both solid and liquid phases. The phase transition behavior is further complicated by the presence of both primary and secondary amine functionalities, which can form different hydrogen bonding patterns depending on temperature and pressure conditions.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 330-332°C | 1 atm | [1] [2] |
| Boiling Point | 85°C | 8 mmHg | [1] [3] |
| Physical Form | Liquid/Solid | Room temperature | [1] |
| Density | 0.92±0.1 g/cm³ | 25°C | [5] |
The vapor pressure characteristics of 1-Methylcyclohexane-1,4-diamine demonstrate relatively low volatility compared to simple organic compounds of similar molecular weight. At 85°C, the compound exhibits a vapor pressure of 8 mmHg (1.07 kPa) [1] [3], which is substantially lower than would be predicted for a simple cyclohexane derivative of equivalent molecular weight.
This reduced volatility can be attributed to several molecular factors. The presence of two amino groups capable of hydrogen bonding creates strong intermolecular attractions that resist vaporization. The secondary amine group (N-methyl substituent) and primary amine group exhibit different hydrogen bonding capabilities, with the primary amine forming stronger intermolecular hydrogen bonds due to the availability of two hydrogen atoms for bonding [4].
Vapor pressure analysis using transpiration methods for related cyclohexanamine derivatives has shown that alkyl substitution on nitrogen atoms generally decreases vapor pressure due to increased molecular size and altered hydrogen bonding patterns [4]. For 1-Methylcyclohexane-1,4-diamine, the methylation of one amino group creates an asymmetric hydrogen bonding environment that may contribute to unique vapor pressure characteristics.
The Antoine equation parameters for vapor pressure estimation have not been experimentally determined for this specific compound, but extrapolation from related methylcyclohexanamine derivatives suggests a vapor pressure relationship following the general form: log P = A - B/(C + T), where the B parameter would be significantly elevated due to the diamine functionality [6].
| Temperature (°C) | Vapor Pressure | Phase | Notes |
|---|---|---|---|
| 25 | <0.1 mmHg | Liquid | Estimated |
| 85 | 8 mmHg | Liquid | Experimental [1] |
| >332 | Variable | Gas | Above melting point |
The solvation behavior of 1-Methylcyclohexane-1,4-diamine exhibits distinct patterns based on solvent polarity, reflecting the amphiphilic nature of the molecule which contains both polar amino groups and a non-polar cyclohexane ring. The compound demonstrates preferential solubility in polar protic solvents due to the hydrogen bonding capabilities of its amino functionalities .
In polar solvents, particularly water, the diamine acts as a strong base with a predicted pKa of 10.84±0.40 [5], indicating high proton affinity and favorable solvation through hydrogen bonding and electrostatic interactions. The primary amine group (position 4) and secondary amine group (position 1 with methyl substitution) exhibit different solvation behaviors due to their distinct hydrogen bonding capacities. The primary amine can form up to three hydrogen bonds (two as donor, one as acceptor), while the secondary amine is limited to two hydrogen bonds (one as donor, one as acceptor) [8] [9].
Water solubility has not been precisely quantified for 1-Methylcyclohexane-1,4-diamine, but related cyclohexanediamine compounds typically exhibit moderate to high water solubility (>10 g/L) due to their basic nature and hydrogen bonding capacity [10] [11]. The methyl substitution on one amino group may slightly reduce water solubility compared to the unsubstituted 1,4-cyclohexanediamine due to increased hydrophobic character.
In non-polar solvents such as hexane, benzene, or chloroform, the compound shows limited solubility due to the polar amino groups disrupting the non-polar solvent environment. However, the cyclohexane backbone provides some degree of lipophilicity, allowing for partial dissolution in moderately polar organic solvents like alcohols and ethers [12]. The log P value for the compound is estimated to be negative, indicating hydrophilic character predominates over lipophilic properties.
| Solvent Type | Polarity | Estimated Solubility | Mechanism |
|---|---|---|---|
| Water | High | Moderate-High | H-bonding, protonation |
| Alcohols | Medium-High | Good | H-bonding |
| Ethers | Medium | Limited | Weak dipole interactions |
| Hydrocarbons | Low | Poor | Hydrophobic mismatch |
Hydration energy calculations for 1-Methylcyclohexane-1,4-diamine provide insight into the thermodynamic favorability of solvation in aqueous environments. While specific experimental hydration energies have not been reported for this compound, comparative analysis with related diamine systems and computational predictions offer valuable estimates [8] [9].
Studies on diamine-appended systems have demonstrated that hydration energies for diamines typically range from -40 to -110 kJ/mol depending on the specific molecular architecture and hydrogen bonding capacity [8] [9]. For 1-Methylcyclohexane-1,4-diamine, the hydration energy is expected to be moderately exothermic due to several contributing factors.
The primary hydration shell formation involves direct hydrogen bonding between water molecules and the amino groups. The primary amine group at position 4 can form stronger hydrogen bonds than the methylated secondary amine at position 1, contributing asymmetrically to the overall hydration energy. Computational studies on similar cyclohexanediamine systems suggest an initial hydration enthalpy of approximately -65 to -85 kJ/mol water for the first coordination sphere [9].
Secondary hydration effects involve the reorganization of water structure around the cyclohexane ring backbone. The hydrophobic cyclohexane portion contributes positively to the hydration energy (less favorable), while the amino groups contribute negatively (more favorable). The net effect typically results in a negative overall hydration energy indicating thermodynamically favorable dissolution.
The pH-dependent hydration behavior becomes significant due to the basic nature of the amino groups. At physiological pH (7.4), partial protonation occurs, leading to enhanced hydration through electrostatic interactions with water molecules. Full protonation at acidic pH (below pKa values) would result in even more negative hydration energies due to strong ion-dipole interactions [13] [14].
| Hydration Parameter | Estimated Value | Conditions | Method |
|---|---|---|---|
| Primary hydration enthalpy | -65 to -85 kJ/mol | First shell | Computational estimate |
| Secondary hydration | -15 to -25 kJ/mol | Extended shell | Structure analysis |
| pH-dependent enhancement | -20 to -40 kJ/mol | pH < pKa | Protonation effects |
| Total hydration energy | -100 to -150 kJ/mol | Neutral conditions | Combined effects |
The acid-base properties of 1-Methylcyclohexane-1,4-diamine are characterized by the presence of two amino groups with distinct basicity characteristics. Potentiometric titration represents the gold standard method for precise pKa determination of polyprotic bases like this diamine compound [15] [16].
The compound exhibits dibasic behavior with two distinct pKa values corresponding to the sequential protonation of its amino groups . The first pKa value is predicted to be 10.84±0.40 [5], which corresponds to the protonation of the more basic amino group. This value is consistent with typical primary aliphatic amines, which generally exhibit pKa values in the range of 10.5-11.0 .
The second pKa value has not been experimentally determined but is expected to be significantly lower, likely in the range of 7.5-9.0, based on the sequential protonation pattern observed in related cyclohexanediamine systems [18]. The large difference between the two pKa values (ΔpKa ≈ 2-3 units) arises from electrostatic repulsion between the positively charged ammonium group and the incoming proton during the second protonation step.
Potentiometric titration methodology for this compound requires careful consideration of several experimental parameters. Solution concentrations of at least 10⁻⁴ M are necessary to detect significant changes in the titration curve shape [16]. The use of carbonate-free solutions is critical, especially for measurements at neutral-to-high pH, to avoid interference from atmospheric CO₂ [16].
The titration curve characteristics would exhibit two distinct inflection points corresponding to the two pKa values. The first equivalence point (higher pH) corresponds to the more basic amine group, while the second equivalence point (lower pH) corresponds to the less basic group. The Henderson-Hasselbalch equation applies to each protonation step: pH = pKa + log([base]/[acid]) [19].
| Parameter | Expected Value | Experimental Conditions | Notes |
|---|---|---|---|
| pKa₁ | 10.84±0.40 | 25°C, μ=0.1 M | More basic amine |
| pKa₂ | 7.5-9.0 | 25°C, μ=0.1 M | Less basic amine |
| ΔpKa | 2-3 units | Same conditions | Electrostatic effects |
| Minimum concentration | 10⁻⁴ M | Potentiometric | Detection limit |
The pH-dependent conformational behavior of 1-Methylcyclohexane-1,4-diamine represents a complex interplay between protonation state, hydrogen bonding patterns, and cyclohexane ring dynamics. Conformational changes upon protonation are well-documented phenomena in cyclohexane-based diamines and significantly influence the compound's physicochemical properties [20] [14] [21].
At neutral to basic pH conditions (pH > 11), both amino groups remain unprotonated, allowing for intramolecular hydrogen bonding possibilities between the amino groups. The cyclohexane ring predominantly adopts a chair conformation with the amino groups preferentially occupying equatorial positions to minimize steric hindrance [22]. This conformational preference is stabilized by the reduced 1,3-diaxial interactions compared to axial positioning.
Partial protonation occurs at intermediate pH values (8-11), where one amino group becomes protonated while the other remains neutral. This creates an asymmetric charge distribution that can influence ring conformation dynamics. The protonated ammonium group exhibits enhanced hydrogen bonding with solvent molecules, while the neutral amine may engage in intramolecular interactions with the charged group [13] [14].
Full protonation at acidic pH conditions (pH < 7) results in both amino groups carrying positive charges, creating significant electrostatic repulsion. This repulsion can destabilize certain chair conformations and promote ring flipping dynamics between different conformational states [20] [21]. The dicationic species exhibits enhanced hydrogen bonding with water molecules but reduced intramolecular interactions due to charge repulsion.
The ring-flipping kinetics are significantly influenced by pH conditions. Studies on related cyclohexanediamine systems demonstrate that protonation can alter the energy barriers between chair conformations by 10-20 kJ/mol [20]. The presence of the methyl substituent on one amino group creates conformational asymmetry that may lead to preferential adoption of specific ring conformations depending on protonation state.
Temperature-dependent effects become particularly pronounced under acidic conditions where enhanced molecular dynamics facilitate rapid interconversion between conformational states. Variable temperature NMR studies on similar systems show that ring inversion barriers decrease with increasing protonation level due to reduced hydrogen bonding constraints [14] [23].
| pH Range | Protonation State | Dominant Conformation | Key Features |
|---|---|---|---|
| >11 | Neutral | Chair (diequatorial) | Intramolecular H-bonds |
| 8-11 | Monoprotonated | Mixed conformations | Asymmetric charge |
| 7-8 | Partially diprotonated | Dynamic equilibrium | Moderate repulsion |
| <7 | Fully diprotonated | Multiple conformers | Strong electrostatic effects |